molecular formula C13H22F3NO2S B2916915 2,2,2-Trifluoroethyl 2-((tert-butylthio)methyl)piperidine-1-carboxylate CAS No. 2034536-58-6

2,2,2-Trifluoroethyl 2-((tert-butylthio)methyl)piperidine-1-carboxylate

Cat. No.: B2916915
CAS No.: 2034536-58-6
M. Wt: 313.38
InChI Key: ZCBRFLFSXAUCIZ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl 2-((tert-butylthio)methyl)piperidine-1-carboxylate is a complex organic compound characterized by its trifluoroethyl group and a piperidine ring substituted with a tert-butylthio methyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl 2-((tert-butylthio)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common approach is to react piperidine with tert-butylthiol under controlled conditions to introduce the tert-butylthio group. The trifluoroethyl group can then be added through a reaction with 2,2,2-trifluoroethanol in the presence of a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The piperidine ring can be oxidized to form piperidone derivatives.

  • Reduction: : Reduction reactions can be used to modify the trifluoroethyl group.

  • Substitution: : The tert-butylthio group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : Piperidone derivatives.

  • Reduction: : Reduced trifluoroethyl derivatives.

  • Substitution: : Substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules, particularly in the field of fluorine chemistry due to the presence of the trifluoroethyl group.

Biology

In biological research, it may serve as a probe or inhibitor in studies involving enzyme activity or receptor binding due to its unique structural features.

Medicine

Potential medicinal applications could include the development of new pharmaceuticals, especially those targeting specific biological pathways or diseases.

Industry

In industry, this compound might be used in the production of advanced materials, such as polymers or coatings, benefiting from its chemical stability and unique properties.

Mechanism of Action

The mechanism by which 2,2,2-Trifluoroethyl 2-((tert-butylthio)methyl)piperidine-1-carboxylate exerts its effects would depend on its specific application. For instance, in medicinal applications, it might interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroethyl methacrylate: : This compound shares the trifluoroethyl group but differs in its methacrylate structure.

  • Tert-butylthiol: : A simpler compound with a tert-butylthio group but lacking the piperidine ring.

Uniqueness

2,2,2-Trifluoroethyl 2-((tert-butylthio)methyl)piperidine-1-carboxylate is unique due to its combination of a trifluoroethyl group and a piperidine ring, which provides distinct chemical properties compared to similar compounds.

Properties

IUPAC Name

2,2,2-trifluoroethyl 2-(tert-butylsulfanylmethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22F3NO2S/c1-12(2,3)20-8-10-6-4-5-7-17(10)11(18)19-9-13(14,15)16/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBRFLFSXAUCIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC1CCCCN1C(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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